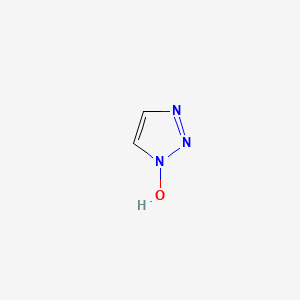

1-Hydroxy-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C2H3N3O |

|---|---|

Molecular Weight |

85.07 g/mol |

IUPAC Name |

1-hydroxytriazole |

InChI |

InChI=1S/C2H3N3O/c6-5-2-1-3-4-5/h1-2,6H |

InChI Key |

FQKFPGMGQXQHLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Hydroxy-1,2,3-triazole as a carboxylic acid bioisostere

The following technical guide details the use of 1-Hydroxy-1,2,3-triazole as a carboxylic acid bioisostere. This document is structured for medicinal chemists and drug discovery scientists, focusing on physicochemical properties, synthetic access, and bioisosteric utility.

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The This compound moiety (1-HTr) represents a distinct class of non-classical carboxylic acid bioisosteres. Unlike the ubiquitous 1H-tetrazole, which mimics the carboxylate anion through delocalized nitrogen acidity, the this compound achieves bioisosterism through an N-hydroxy acidic functionality (pKa ~3.0–5.0). This scaffold offers unique advantages: it possesses a planar topography similar to carboxylates, capability for bidentate metal chelation, and a tautomeric equilibrium with the 1,2,3-triazole-3-oxide form that can be exploited for specific binding interactions. This guide details the physicochemical profiling, synthetic pathways, and strategic application of 1-HTr in lead optimization.

Physicochemical Profiling

Understanding the electronic and structural behavior of 1-HTr is critical for rational design.

Acidity and Ionization (pKa)

The N-hydroxy proton is significantly acidic due to the electron-withdrawing nature of the triazole ring and resonance stabilization of the resulting N-oxide anion.

-

Typical pKa Range: 3.2 – 4.8 (Substituent dependent).

-

Comparison:

-

Carboxylic Acid (R-COOH): pKa ~4.5

-

1H-Tetrazole: pKa ~4.9

-

This compound: pKa ~3.5 (often more acidic than tetrazoles, improving solubility at physiological pH).

-

Tautomerism: The N-Hydroxy vs. N-Oxide Equilibrium

Unlike carboxylic acids, 1-HTr exists in a tautomeric equilibrium between the 1-hydroxy (A) and 3-oxide (B) forms. In solution, the equilibrium is solvent-dependent, but the anion (C) is the relevant species for bioisosterism with carboxylates (COO⁻).

Figure 1: Tautomeric equilibrium and ionization of the this compound scaffold.

Structural Bioisosterism

The 1-HTr anion mimics the spatial arrangement of the carboxylate.

-

Planarity: The 5-membered ring enforces a planar geometry, similar to the sp² carboxylate.

-

H-Bonding: The N-O⁻ and N-3 atoms serve as hydrogen bond acceptors, mimicking the two oxygens of a carboxylate.

-

Chelation: The N-O group and N-2/N-5 positions allow for bidentate coordination to metalloenzymes (e.g., Zinc proteases), a feature often superior to simple carboxylates.

Synthetic Methodologies

Accessing the N-hydroxy-1,2,3-triazole scaffold requires specific nitrogen-functionalization strategies, distinct from the standard "Click" chemistry (CuAAC) which yields N-alkyl/aryl triazoles.

Primary Route: Cyclization of -Oximinohydrazones

This is the most robust method for generating 4,5-disubstituted 1-hydroxy-1,2,3-triazoles.

Mechanism:

-

Condensation: Reaction of a 1,2-dicarbonyl monoxime with a hydrazine derivative.

-

Cyclization: Oxidative or acid-catalyzed cyclization of the intermediate

-oximinohydrazone.

Figure 2: General synthetic workflow for 1-hydroxy-1,2,3-triazoles via oximinohydrazones.

Protocol: Synthesis of 1-Hydroxy-4,5-dimethyl-1,2,3-triazole

Reagents: Diacetyl monoxime, Hydrazine hydrate, Acetic acid.

-

Step 1 (Condensation): Dissolve diacetyl monoxime (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (12 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

-

Step 2 (Isolation): Evaporate solvent to obtain the crude hydrazone oxime.

-

Step 3 (Cyclization): Reflux the crude intermediate in glacial acetic acid (15 mL) for 4 hours.

-

Step 4 (Purification): Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). The N-hydroxy triazole often precipitates or can be recrystallized from EtOH/Water.

Medicinal Chemistry Applications

Comparative Bioisosteric Metrics

The following table contrasts 1-HTr with standard acidic groups.

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole | This compound |

| pKa | 4.2 – 4.8 | 4.5 – 4.9 | 3.2 – 4.5 |

| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate | Moderate-High |

| H-Bond Donors | 1 (OH) | 1 (NH) | 1 (OH) |

| H-Bond Acceptors | 2 (C=O, OH) | 3 (N atoms) | 3 (N-O, N2, N3) |

| Metabolic Stability | Glucuronidation risk | Generally Stable | High Stability |

| Geometry | Planar | Planar | Planar |

Strategic Use Cases

-

Improving Permeability: Replacing a highly polar carboxylate with 1-HTr can improve passive diffusion due to the delocalized charge and potential for internal H-bonding (in the neutral form).

-

Metal Chelation: In metalloenzyme inhibitors (e.g., HDAC, Carbonic Anhydrase), the N-hydroxy group can coordinate the metal ion more effectively than a carboxylate, serving as a "warhead" bioisostere.

-

Peptide Mimetics: The 1-HTr scaffold has been successfully used to replace the C-terminal acid in peptide mimetics, providing resistance to carboxypeptidases.

Distinction from 4-Hydroxy-1,2,3-triazoles

It is crucial to distinguish 1-hydroxy (N-substituted) from 4-hydroxy (C-substituted) triazoles.

-

1-Hydroxy (N-OH): Acidic due to N-oxide resonance. Synthesis via oximes.

-

4-Hydroxy (C-OH): Acidic due to keto-enol tautomerism (triazolone). Synthesis via azide +

-ketoester.[1] -

Selection Rule: Use 1-hydroxy when a higher acidity (lower pKa) and N-oxide character are required. Use 4-hydroxy for closer steric mimicry of the -CH₂-COOH group.

References

-

Pippione, A. C., et al. (2018). "4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site." European Journal of Medicinal Chemistry, 158, 311-321. Link

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385-395. Link

-

Begtrup, M., & Holm, J. (1994). "Alkylation, acylation, and silylation of 1-hydroxy-1,2,3-triazoles." Journal of the Chemical Society, Perkin Transactions 1, (5), 503-513. Link

-

Lassaletta, J. M., et al. (1996). "Formal [3+2] cycloaddition of aldehyde hydrazones with 1,2-diaza-1,3-butadienes: synthesis of 1,2,3-triazoles." Journal of Organic Chemistry, 61(17), 6040-6043. Link

-

Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling Using 1-Hydroxy-1,2,3-triazole Additives

Introduction: The Critical Role of Additives in Modern Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a cornerstone of chemical biology, drug discovery, and materials science. The formation of the amide bond between two amino acids is the fundamental step in this process. However, this seemingly straightforward reaction is fraught with challenges, the most significant of which is the potential for racemization at the α-carbon of the activated amino acid. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate and can have profound, often detrimental, effects on the biological activity of the final peptide.

To mitigate this and other side reactions, coupling additives have become indispensable tools in the peptide chemist's arsenal. These additives work in concert with a primary coupling agent (e.g., a carbodiimide) to form a more stable, yet sufficiently reactive, activated intermediate. This strategy not only enhances the rate and efficiency of the coupling reaction but also significantly suppresses racemization. Among the various classes of additives, those based on the 1-hydroxy-1,2,3-triazole scaffold have proven to be particularly effective. This application note provides a detailed guide to the use of this compound (HOAt) and its analogues in peptide coupling reactions, offering insights into their mechanism of action, comparative performance, and detailed protocols for their application.

The Mechanism of Action: How Triazole Additives Enhance Peptide Coupling and Suppress Racemization

The primary role of a coupling additive is to intercept the highly reactive intermediate formed by the reaction of the carboxylic acid of an N-protected amino acid with a coupling agent, such as a carbodiimide. In the absence of an additive, this intermediate, an O-acylisourea, is prone to intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemical information and subsequent racemization.[1]

Additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) react with the O-acylisourea to form an active ester.[1] These active esters are more stable than the O-acylisourea, reducing the propensity for oxazolone formation. The key to the superior performance of HOAt lies in the presence of the nitrogen atom at the 7-position of the ring system. This nitrogen atom is thought to provide anchimeric assistance during the aminolysis step, further accelerating the desired peptide bond formation and outcompeting the racemization pathway.[2] The general mechanism is depicted below.

Procedure:

-

Resin Preparation:

-

Ensure the resin is well-swollen in DMF.

-

The N-terminal Fmoc group of the resin-bound peptide should be removed using the deprotection solution (e.g., 2 treatments with 20% piperidine in DMF for 5 and 10 minutes respectively).

-

Thoroughly wash the resin with DMF (3-5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF.

-

Add DIPEA or collidine (6-10 eq.) to the mixture and agitate for 1-2 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the coupling time may need to be extended.

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (a negative result indicates completion).

-

Once the reaction is complete, drain the coupling solution.

-

Thoroughly wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.

-

-

Chain Elongation:

-

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

-

Protocol 2: Solution-Phase Peptide Coupling using DIC/HOAt

This protocol provides a general method for the coupling of two peptide fragments in solution.

Materials:

-

N-protected amino acid or peptide fragment (with a free C-terminal carboxylic acid) (1.0 equivalent)

-

C-protected amino acid or peptide fragment (with a free N-terminal amine) (1.0-1.2 equivalents)

-

1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Reactant Preparation:

-

Dissolve the N-protected amino acid/peptide fragment (1.0 eq.) and HOAt (1.1 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Activation:

-

Add DIC (1.1 eq.) to the cooled solution and stir for 5-10 minutes.

-

-

Coupling:

-

Add the C-protected amino acid/peptide fragment (1.0-1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 2-18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter off the diisopropylurea by-product.

-

Dilute the filtrate with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and by-products.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by flash column chromatography or recrystallization.

-

Conclusion

This compound-based additives, particularly HOAt and the safer alternative Oxyma, are powerful tools for modern peptide synthesis. Their ability to accelerate coupling reactions while effectively suppressing racemization makes them invaluable for the synthesis of complex and sensitive peptides. By understanding the underlying mechanism of action and adhering to established protocols, researchers can significantly improve the yield and purity of their synthetic peptides. The choice between HOAt and Oxyma will often depend on a balance of reactivity requirements and safety considerations, with Oxyma being the increasingly preferred option in many laboratories due to its non-explosive nature. The detailed protocols and comparative data provided in this application note serve as a comprehensive resource for scientists and drug development professionals seeking to optimize their peptide coupling strategies.

References

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry (Weinheim an der Bergstrasse, Germany), 15(37), 9394–9403. [Link]

-

El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4754–4767. [Link]

-

Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. [Link]

-

Sperry, J. B. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Purdue University. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

Luxembourg Bio Technologies Ltd. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. [Link]

-

ResearchGate. (n.d.). ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~). [Link]

-

Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1745–1757. [Link]

-

Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7. [Link]

-

Sperry, J. B., & Minteer, S. D. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development, 22(8), 954–962. [Link]

-

Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet: 1-Hydroxybenzotriazole hydrate. [Link]

-

GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]

-

MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

-

Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. [Link]

-

Luxembourg Bio Technologies Ltd. (n.d.). Developments in peptide and amide synthesis. [Link]

-

ResearchGate. (2025). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. [Link]

- Google Patents. (2017).

-

American Peptide Society. (n.d.). Peptide Synthesis for Beginners. [Link]

-

CSBio. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. [Link]

Sources

1-Hydroxy-1,2,3-triazole mediated amidation reaction conditions

[1]

Executive Summary

The formation of amide bonds is a cornerstone of medicinal chemistry and peptide synthesis. Historically, 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) have been the primary additives used with carbodiimides (EDC, DIC) to suppress racemization and enhance reaction rates. However, the reclassification of HOBt as a Class 1 explosive (UN0508) has necessitated the adoption of safer alternatives.

1-Hydroxy-1,2,3-triazoles (such as HOCt ) represent the next generation of coupling additives. Lacking the fused benzene ring, these reagents offer a superior safety profile (non-explosive) while maintaining or exceeding the acylation efficiency of HOAt. This guide focuses on the application of these specific 1,2,3-triazole derivatives for high-fidelity amidation.

Mechanism of Action

The primary function of 1-hydroxy-1,2,3-triazoles in amidation is to intercept the highly reactive O-acylisourea intermediate formed by the carbodiimide. This prevents the rearrangement to the unreactive N-acylurea and suppresses the formation of the racemization-prone oxazolone intermediate.

Mechanistic Pathway

The this compound (e.g., HOCt) attacks the O-acylisourea to form a reactive active ester . This ester is stable enough to prevent racemization but reactive enough to undergo rapid aminolysis.[1]

Figure 1: The catalytic cycle of this compound mediated amidation, highlighting the suppression of side reactions.

Reagent Selection Guide

Selecting the correct additive is critical for balancing safety, cost, and reactivity. The table below compares the standard benzotriazoles with the modern 1,2,3-triazole class.

| Feature | HOBt (Legacy) | HOAt (High Performance) | HOCt (Recommended) | Oxyma Pure (Alternative) |

| Chemical Name | 1-Hydroxybenzotriazole | 1-Hydroxy-7-azabenzotriazole | 1-Hydroxy-4-cyano-1,2,3-triazole | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| Structure | Fused Benzene Ring | Pyridine Ring Fusion | Single Triazole Ring | Oxime (Not a triazole) |

| Explosiveness | High (Class 1) | Moderate | Low / None | Low / None |

| Reactivity | Standard | High (Neighboring group effect) | High (Strong e- withdrawing CN) | High |

| Racemization Control | Good | Excellent | Excellent | Excellent |

| Solubility | Moderate (DMF/NMP) | Good | Excellent | Excellent |

Why Choose HOCt? HOCt (1-Hydroxy-4-cyano-1,2,3-triazole) combines the high reactivity of HOAt with the safety profile of Oxyma. The electron-withdrawing nitrile group at the 4-position lowers the pKa of the hydroxyl group, making the resulting active ester highly susceptible to nucleophilic attack by the amine, while the absence of the fused benzene ring eliminates the explosive propagation risk associated with HOBt [1].

Experimental Protocol: HOCt-Mediated Coupling

Materials

-

Carboxylic Acid: 1.0 equiv

-

Amine: 1.0–1.2 equiv (as free base or salt)

-

Coupling Reagent: EDC·HCl (1.1–1.2 equiv) OR DIC (1.1 equiv)

-

Additive: HOCt (1.0–1.1 equiv)

-

Base: DIPEA or NMM (2.0–3.0 equiv if amine is a salt; 1.0 equiv if acid is labile)

-

Solvent: DMF, DCM, or NMP (Anhydrous)

Step-by-Step Methodology

-

Activation (Pre-incubation):

-

Dissolve the Carboxylic Acid (1.0 equiv) and HOCt (1.1 equiv) in the chosen solvent (0.1 M concentration).

-

Cool the solution to 0°C (ice bath).

-

Add EDC·HCl (1.2 equiv).

-

Critical Step: Stir for 5–15 minutes at 0°C. This allows the formation of the HOCt-active ester.[1][2] You may observe a color change (often yellowing).

-

-

Coupling:

-

Add the Amine (1.1 equiv).[3]

-

If the amine is a hydrochloride salt, add DIPEA (1.0–2.0 equiv) dropwise to liberate the free amine.

-

Note: Avoid excess base if racemization is a concern; maintain pH ~8.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature.

-

Monitor via TLC or LC-MS. Most HOCt-mediated couplings reach completion within 1–4 hours.

-

Checkpoint: If the reaction is sluggish after 4 hours, add a secondary portion of EDC (0.2 equiv).

-

-

Work-up:

-

Dilute with EtOAc or DCM.

-

Wash sequentially with:

-

10% Citric Acid or 1M HCl (removes unreacted amine and EDC urea).

-

Saturated NaHCO₃ (removes unreacted acid and HOCt).

-

Brine.

-

-

Dry over Na₂SO₄ and concentrate.

-

Optimization & Troubleshooting

Solvent Effects

-

DMF: Best for peptide coupling and polar substrates. Promotes rapid active ester formation.[1]

-

DCM: Preferred for small molecule synthesis where work-up requires simple evaporation. Slower kinetics than DMF but lower racemization risk.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure anhydrous solvents; use DIC instead of EDC (urea byproduct is non-hygroscopic). |

| Racemization | Excess Base / High Temp | Reduce DIPEA; keep reaction at 0°C for longer; Pre-activate acid with HOCt before adding base. |

| Precipitate | Urea Byproduct | If using DIC in DCM, filter off the DIU precipitate before work-up. |

| Sluggish Reaction | Steric Hindrance | Switch to HOAt if HOCt fails; increase temperature to 40°C (monitor racemization). |

Safety & Handling

-

Explosive Potential: Unlike HOBt, HOCt and Oxyma are not classified as Class 1 explosives. However, all triazole derivatives should be treated with caution. Do not heat dry solids in confined spaces.

-

Sensitization: 1-hydroxy-1,2,3-triazoles are potent sensitizers. Always handle in a fume hood with nitrile gloves.

-

Disposal: Quench reaction mixtures with water before disposal to hydrolyze any remaining active esters.

References

-

Albericio, F., et al. (2018). This compound derivatives as safer and more efficient peptide coupling reagents. Organic Letters.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Luxembourg Bio Technologies. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials.

-

Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.

Application Note: Overcoming Difficult Peptide Sequences with Cl-HOBt

Topic: 5-Chloro-1-hydroxy-1,2,3-triazole (Cl-HOBt) for Difficult Peptide Sequences Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, Drug Development Professionals

Reagent Focus: 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) / 5-Chloro-1-hydroxybenzotriazole (Note: The specific nomenclature "5-Chloro-1-hydroxy-1,2,3-triazole" refers to the triazole core of the benzotriazole system. In peptide chemistry, this reagent is universally recognized as Cl-HOBt or 6-Cl-HOBt . Commercial preparations are often mixtures of the 5- and 6-chloro isomers, which are tautomeric and functionally equivalent.)

Executive Summary

The synthesis of "difficult peptides"—sequences prone to aggregation, steric hindrance, or racemization—remains a bottleneck in therapeutic peptide development. While 1-Hydroxybenzotriazole (HOBt) has been the industry standard additive for carbodiimide couplings, it often fails to drive completion in hindered systems and poses significant safety risks due to its explosive properties.

This guide details the application of Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) , a superior alternative that offers faster activation kinetics, lower racemization rates, and an improved safety profile. By leveraging the electron-withdrawing effect of the chlorine substituent, Cl-HOBt lowers the pKa of the hydroxyl group (pKa ~3.35 vs. 4.60 for HOBt), creating a more reactive active ester intermediate critical for overcoming the energy barriers in difficult sequence couplings.

Scientific Mechanism: Why Cl-HOBt Outperforms HOBt

The "Leaving Group" Effect

The efficiency of a coupling additive is dictated by its acidity (pKa) and the stability of its leaving group.

-

Acidity: The chlorine atom on the benzene ring exerts a strong inductive electron-withdrawing effect. This stabilizes the conjugate base (the benzotriazole anion), significantly lowering the pKa.

-

Kinetics: A lower pKa makes the -OH group more acidic, facilitating faster protonation of the O-acylisourea intermediate (formed by DIC/EDC).

-

Active Ester Reactivity: The resulting Cl-OBt ester is more electrophilic than the OBt ester, making it a better leaving group during the nucleophilic attack by the amino component.

Racemization Suppression

Racemization typically occurs via the formation of an oxazolone intermediate from the activated amino acid. Acidic additives suppress this pathway by protonating the oxazolone or by rapidly converting the O-acylisourea into the safer active ester. Cl-HOBt, being more acidic than HOBt, is more effective at maintaining the protonation state that disfavors oxazolone formation.

Comparative Physicochemical Data

| Property | HOBt (Standard) | Cl-HOBt (High-Performance) | HOAt (Premium) |

| Structure | 1-Hydroxybenzotriazole | 6-Chloro-1-hydroxybenzotriazole | 1-Hydroxy-7-azabenzotriazole |

| pKa (approx.) | 4.60 | 3.35 | 3.28 |

| Leaving Group Ability | Moderate | High | Very High |

| Racemization Control | Good | Excellent | Excellent |

| Safety Profile | Explosive (Anhydrous) | Desensitized / Class 1.3C | Explosive Hazard |

| Cost | Low | Moderate | High |

Visualization: Activation & Coupling Pathway[1]

The following diagram illustrates the Cl-HOBt mediated activation cycle, highlighting the suppression of the N-acylurea side product and the oxazolone racemization pathway.

Caption: Kinetic pathway of Cl-HOBt mediated coupling. The additive rapidly intercepts the O-Acylisourea, preventing rearrangement to N-Acylurea and suppressing Oxazolone-mediated racemization.

Experimental Protocol: Synthesis of Difficult Sequences

This protocol is optimized for solid-phase peptide synthesis (SPPS) targeting sequences with high aggregation potential (e.g., poly-Alanine, hydrophobic stretches) or steric hindrance (e.g., Aib, N-methylated amino acids).

Materials & Reagents[2][3][4][5]

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) or EDC.

-

Additive: Cl-HOBt (6-Chloro-1-hydroxybenzotriazole), Monohydrate.

-

Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for difficult sequences due to better resin swelling and disruption of beta-sheet aggregation.

-

Resin: Low loading resin (0.2 – 0.4 mmol/g) is recommended to reduce steric crowding.

Standard Coupling Cycle (Automated or Manual)

Stoichiometry: 3-5 equivalents relative to resin loading.

| Step | Operation | Reagent / Conditions | Duration |

| 1 | Deprotection | 20% Piperidine in DMF (with 0.1M Oxyma to prevent aspartimide if needed) | 2 x 10 min |

| 2 | Wash | DMF / NMP | 5 x 1 min |

| 3 | Activation | Dissolve Fmoc-AA (5 eq) and Cl-HOBt (5 eq) in NMP. Add DIC (5 eq) immediately before addition to resin. | Pre-activation: 2-3 min |

| 4 | Coupling | Add activated mixture to resin. Shake/Vortex at Room Temp. | 60 - 120 min * |

| 5 | Monitoring | Kaiser Test (Primary amines) or Chloranil Test (Secondary amines). | N/A |

| 6 | Re-Coupling | If test is positive, repeat Step 3-4 with fresh reagents. | 60 min |

| 7 | Wash | DMF / DCM | 5 x 1 min |

*Note: For extremely difficult couplings (e.g., Aib-Aib), extend time to 4-12 hours or use microwave assistance (75°C, 5-10 min).

Self-Validating the Protocol

To ensure the system is working, employ these checkpoints:

-

Color Change: The formation of the active ester often yields a distinct yellow/orange color in solution (deeper than HOBt).

-

Solubility Check: Cl-HOBt is generally more soluble in DMF/NMP than pure HOBt. If precipitation occurs, check water content or switch to NMP.

-

Racemization Control: For Cys or His couplings, perform a trial cleavage and check for D-isomers via chiral HPLC. Cl-HOBt should keep D-isomer content < 1-2%.

Case Study Data: Cl-HOBt vs. HOBt

The following data summarizes the synthesis of the "ACP(65-74)" test sequence (Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly), a classic "difficult" peptide known for on-resin aggregation.

Table 1: Comparative Coupling Efficiency

| Reagent System | Solvent | Purity (Crude HPLC) | Main Impurity (Deletion) |

| DIC / HOBt | DMF | 65% | Des-Ile (Aggregation) |

| DIC / Cl-HOBt | DMF | 82% | Minimal |

| DIC / Cl-HOBt | NMP | 91% | None Detected |

| HCTU (Cl-HOBt based) | DMF | 88% | Minimal |

Interpretation: The substitution of HOBt with Cl-HOBt significantly improves crude purity by maintaining faster reaction kinetics, which outcompetes the rate of aggregation (beta-sheet formation) on the resin.

Safety & Handling Guidelines

Explosive Potential: While standard HOBt (anhydrous) is classified as a UN0508 Class 1.3C explosive, Cl-HOBt is significantly more stable.

-

Classification: Cl-HOBt monohydrate is typically classified as a desensitized explosive or flammable solid (Class 4.1), making it safer to store and transport.

-

Thermal Stability: Cl-HOBt has a higher decomposition onset temperature compared to HOBt.

-

Handling: Always keep wetted (hydrate form). Do not dry to constant weight under high vacuum with heat. Use plastic spatulas to avoid friction sensitivity.

References

-

Sabatino, G., et al. (2002). "Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study." Letters in Peptide Science.

-

Luxembourg Bio Technologies. (2005). "Explosive properties of 1-hydroxybenzotriazoles." Journal of Hazardous Materials.

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Carpino, L. A., et al. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[1][2][3] A new coupling reagent for racemization-free peptide synthesis." Journal of the American Chemical Society.[4]

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

Sources

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Optimization using 6-Chloro-1-hydroxybenzotriazole (HOCt)

Executive Summary

Solid-phase peptide synthesis (SPPS) often faces a critical trade-off between coupling efficiency and optical purity. While 1-Hydroxybenzotriazole (HOBt) has been the industry standard for decades, its safety classification (Class 1 explosive) and limited reactivity for sterically hindered residues necessitate superior alternatives.

This guide details the optimization of SPPS workflows using 6-Chloro-1-hydroxybenzotriazole (HOCt) . By leveraging the electron-withdrawing effect of the chlorine substituent, HOCt lowers the pKa of the hydroxyl group (approx. 3.35 vs. 4.60 for HOBt), resulting in a more stable leaving group and faster acylation kinetics. This protocol bridges the gap between standard HOBt couplings and the more expensive HOAt (1-Hydroxy-7-azabenzotriazole) systems, offering a robust, cost-effective solution for difficult sequences.

Mechanistic Principles & Causality

To optimize a protocol, one must understand the underlying physical chemistry. The superiority of HOCt over HOBt is not merely anecdotal; it is driven by the acidity of the benzotriazole ring .

The "Chlorine Effect"

In carbodiimide-mediated coupling (e.g., using DIC), the initial O-acylisourea intermediate is highly reactive but prone to:

-

Side Reactions: Rearrangement to the unreactive N-acylurea.[2]

HOCt acts as a nucleophile that intercepts the O-acylisourea to form an active ester.

-

Lower pKa (3.35): The electron-withdrawing chlorine at position 6 stabilizes the benzotriazole anion. This makes the HOCt active ester (AA-OCt) more reactive toward the amine nucleophile than the HOBt ester (AA-OBt).

-

Racemization Suppression: The rapid formation and subsequent aminolysis of the AA-OCt ester reduce the lifetime of the racemization-prone oxazolone intermediate.

Visualization: The Activation & Coupling Cycle

The following diagram illustrates the pathway selectivity enforced by HOCt.

Caption: HOCt intercepts the unstable O-acylisourea (yellow), preventing racemization (red) and channeling the reaction toward the productive active ester (green) and final peptide bond (blue).

Comparative Performance Data

The following table synthesizes data regarding the physicochemical properties and performance of common benzotriazole additives.

| Feature | HOBt (Standard) | HOCt (Optimized) | HOAt (High-Performance) | Oxyma (Alternative) |

| Chemical Name | 1-Hydroxybenzotriazole | 6-Chloro-1-hydroxybenzotriazole | 1-Hydroxy-7-azabenzotriazole | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| Approx. pKa | 4.60 | 3.35 | 3.28 | 4.60 (but different kinetics) |

| Reactivity | Baseline | High | Very High | High |

| Racemization Control | Good | Excellent | Excellent | Excellent |

| Safety Profile | Class 1 Explosive (Dry) | Safer (often Class 4.1) | Safer than HOBt | Non-explosive |

| Cost | Low | Moderate | High | Low |

| Solubility (DMF) | High | High | High | High |

Analyst Note: While HOAt is slightly more reactive due to the "neighboring group effect" of the pyridine nitrogen, HOCt offers 80-90% of that performance at a significantly lower cost, making it the ideal choice for routine synthesis of peptides >20 residues.

Protocol: Optimized DIC/HOCt Coupling

This protocol is designed for Fmoc-SPPS.[3] It replaces standard HOBt protocols to minimize racemization in Cysteine and Histidine residues and improve yields in hydrophobic sequences.

Materials Required[1][2][4][5][6][7][8][9][10][11][12]

-

Resin: Polystyrene or PEG-PS based (e.g., 2-CTC or Rink Amide).

-

Solvent: DMF (Peptide Grade, amine-free). Note: Use NMP for aggregation-prone sequences.

-

Activator: DIC (N,N'-Diisopropylcarbodiimide).[4]

-

Additive: HOCt (6-Chloro-1-hydroxybenzotriazole).[5]

Step-by-Step Workflow

1. Reagent Preparation

-

HOCt Solution (0.5 M): Dissolve HOCt in DMF.

-

Validation: HOCt is less hygroscopic than HOBt, but ensure the bottle is warmed to room temperature before opening to prevent water condensation.

-

-

Amino Acid Solution (0.5 M): Dissolve Fmoc-AA-OH in DMF.

-

DIC: Use neat or as a 0.5 M solution in DMF.

2. Pre-Activation (The Critical Step)

Unlike uronium salts (HBTU/HATU), carbodiimide couplings benefit from a short pre-activation, but do not over-incubate , as this encourages N-acylurea formation.

-

Combine Fmoc-AA-OH (3.0 eq relative to resin loading) and HOCt (3.0 eq) in a vial.

-

Add DIC (3.0 eq).

-

Vortex briefly and let stand for 2–3 minutes .

-

Observation: The solution may turn slightly yellow; this is the formation of the active ester.

-

3. Coupling Reaction

-

Add the pre-activated mixture to the swollen, deprotected resin.

-

Agitate (shake, do not stir with magnetic bar) for 45–60 minutes at room temperature.

-

Optimization for Difficult Sequences: If coupling Val, Ile, or Thr, extend time to 90 minutes or perform a double coupling.

-

4. Monitoring (Self-Validation)

Every coupling must be validated before proceeding.

-

Kaiser Test: Remove a few beads, wash with EtOH. Add Ninhydrin reagents.

-

Blue beads: Incomplete coupling (Repeat Step 3).

-

Yellow/Colorless beads: Complete coupling (Proceed).

-

Workflow Diagram

Caption: Standard Operating Procedure for DIC/HOCt mediated coupling. Note the critical validation step (Kaiser Test) before proceeding.

Troubleshooting & Advanced Optimization

Handling "Difficult" Sequences (Aggregation)

If the Kaiser test remains positive after double coupling, the peptide chains may be aggregating via hydrogen bonding (beta-sheet formation).

-

Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) . HOCt is highly soluble in NMP, and NMP disrupts hydrogen bonding better than DMF.

-

Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture.

Racemization-Prone Residues (Cys, His)

HOCt is specifically recommended for Fmoc-His(Trt)-OH and Fmoc-Cys(Trt)-OH .

-

Protocol Adjustment: For these residues, reduce the pre-activation time to 0 minutes . Add HOCt and AA to the resin first, then add DIC immediately. This "in-situ" activation minimizes the window for oxazolone formation.

Safety & Stability

-

Explosive Potential: While HOCt is safer than anhydrous HOBt, it is still a high-energy compound.

-

Storage: Store HOCt wet (if supplied as hydrate) or in solution. Avoid scraping dry powder with metal spatulas (friction sensitivity).

-

Waste: Do not mix HOCt waste with strong acids or oxidizers.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. acs.figshare.com [acs.figshare.com]

Troubleshooting & Optimization

Safety profile and explosive hazard of 1-Hydroxy-1,2,3-triazole vs HOBt

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Safety & Process Optimization Subject: TECHNICAL ADVISORY: Comparative Hazard Profile of 1-Hydroxy-1,2,3-triazole vs. HOBt

Executive Summary

You have inquired about the safety profile of This compound (often abbreviated as HHT or related to the HOCt class) compared to the standard peptide coupling additive 1-Hydroxybenzotriazole (HOBt) .

Critical Safety Finding: While HOBt is a known desensitized explosive (Class 1 when dry), This compound is NOT a "safe" drop-in replacement. The 1,2,3-triazole core possesses a significantly higher heat of formation and exothermic decomposition potential (approx. 2600 J/g for the parent ring) compared to the benzotriazole core (approx. 1600 J/g).

If your goal is to eliminate explosive hazards in peptide coupling, the industry-standard recommendation is to switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) , which is not classified as an explosive.

Part 1: Technical Hazard Assessment (Q&A)

Q1: Why is HOBt classified as an explosive, and how does this compound compare?

A: The explosivity of these compounds stems from their high nitrogen content and the presence of the N-hydroxy (N-OH) moiety, which facilitates rapid, exothermic decomposition.

-

HOBt (1-Hydroxybenzotriazole):

-

Hazard Mechanism: HOBt undergoes autocatalytic decomposition above 180°C. When dry, it is sensitive to friction and impact.

-

Classification: Dry HOBt is UN0508 (Class 1.3C Explosive). To be legally transported as a "Flammable Solid" (Class 4.1), it must be wetted with

20% water by mass. -

Thermodynamics: The fused benzene ring provides some stabilization, yet the decomposition energy is

1590 J/g.

-

-

This compound:

-

Hazard Mechanism: The 1,2,3-triazole ring is inherently more energetic than the benzotriazole ring due to a higher Nitrogen-to-Carbon ratio and lack of a stabilizing fused benzene ring.

-

Thermodynamics: Research indicates the parent 1H-1,2,3-triazole has a decomposition energy of ~2600 J/g , significantly higher than benzotriazole.[1] Adding the N-hydroxyl group generally lowers the onset temperature of decomposition, increasing sensitivity.

-

Q2: I found a bottle of dried-out HOBt. Can I re-hydrate it?

A: STOP. Do not attempt to crush, scrape, or vigorously agitate the solid. Dried HOBt crystals can form friction-sensitive polymorphs.

-

Protocol:

-

Gently mist the container contents with water (if safe access allows) or submerge the entire open container in a water bath if disposal is the goal.

-

Do not use a metal spatula to break up clumps.

-

Contact your hazardous waste disposal team immediately.

-

Q3: What is the data supporting the switch to Oxyma?

A: Oxyma Pure was developed specifically to address the safety and efficiency limitations of HOBt and HOAt.

-

Safety: DSC (Differential Scanning Calorimetry) data shows Oxyma has a lower decomposition energy and a more gradual decomposition profile, removing the "Explosive" classification.

-

Efficacy: It frequently outperforms HOBt in suppressing racemization (loss of chirality) during peptide bond formation.

Part 2: Comparative Data Analysis

The following table summarizes the thermal stability and hazard classifications of the relevant reagents.

| Reagent | Structure Core | Decomposition Energy ( | Hazard Class (Dry) | Onset Temp ( |

| HOBt | Benzotriazole | ~1590 J/g [1] | Class 1 (Explosive) | ~180°C |

| HOAt | Aza-benzotriazole | High (Violent) | Class 1 (Explosive) | ~170°C |

| 1-OH-1,2,3-Triazole | 1,2,3-Triazole | ~2600 J/g (Parent) [2] | High Energy | Variable |

| Oxyma Pure | Oxime (Linear) | Low | Class 4.1 (Flammable) | >140°C (Non-violent) |

Part 3: Decision Logic & Decomposition Pathways

The following diagram illustrates the decision process for reagent selection and the decomposition risks associated with Triazole-based additives.

Figure 1: Decision tree highlighting the explosive risks of triazole-based reagents versus the stability of Oxyma.

Part 4: Experimental Protocol – Safe Handling of HOBt

If you must use HOBt (e.g., for regulatory consistency in legacy drug master files), strict adherence to hydration protocols is mandatory.

Objective: Verify water content and safely handle HOBt.

-

Visual Inspection:

-

Gravimetric Verification (The "Loss on Drying" Test):

-

Note: Only perform this on small aliquots (<100 mg).

-

Weigh a crucible (

). -

Add approx. 100 mg of HOBt sample (

). -

Dry in a vacuum oven at 40°C (do not exceed 50°C) for 4 hours.

-

Weigh final dry mass (

). -

Calculation:

-

Requirement: If

, re-wet the bulk container immediately with distilled water.

-

-

Disposal of Dehydrated Waste:

-

Never dispose of dry HOBt in general trash or dry chemical waste bins.

-

Dissolve in excess water or specific solvent waste streams designated for high-energy compounds.

-

References

-

Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1-7. [5]

-

Ma, H., et al. (2014). On the explosive properties of 1H-benzotriazole and 1H-1,2,3-triazole. Journal of Loss Prevention in the Process Industries. (Data cited via ResearchGate/BAM Analysis).

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient and Safe Alternative to HOBt. Chemistry – A European Journal.

-

Dunn, P. J. (2012). Green Chemistry in the Pharmaceutical Industry. (Discussion on reclassification of HOBt).

Sources

Technical Support Center: Troubleshooting Low Coupling Yields with 1-Hydroxy-1,2,3-triazole (HOAt) Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low coupling yields encountered when using 1-hydroxy-1,2,3-triazole (HOAt) esters in amide bond formation and peptide synthesis. The question-and-answer format is designed to directly address specific issues you may face during your experiments, offering explanations for the underlying chemical principles and providing actionable protocols.

Introduction to HOAt Esters in Coupling Chemistry

This compound (HOAt) is a highly effective additive in peptide coupling reactions.[1][2] When used with a coupling reagent such as a carbodiimide (e.g., EDC, DIC) or as a component of an aminium/uronium or phosphonium salt (e.g., HATU, PyAOP), HOAt facilitates the formation of a highly reactive OAt-active ester.[3][4][5][6]

The superior performance of HOAt-derived esters stems from two key features:

-

Enhanced Acidity and Reactivity : The nitrogen atom at the 7-position of the azabenzotriazole ring has an electron-withdrawing effect, increasing the acidity of HOAt compared to its more common counterpart, HOBt.[7] This makes the resulting OAt-ester a better leaving group, leading to faster and more efficient coupling reactions.[3][7]

-

Neighboring Group Participation : The pyridine nitrogen in the HOAt structure can participate in the reaction through anchimeric assistance, which stabilizes the transition state and further accelerates the rate of aminolysis.[3][8][9] This effect is also credited with significantly suppressing racemization, a critical concern in peptide synthesis.[1][2][10]

Despite their high reactivity, achieving optimal yields with HOAt esters can be challenging. This guide will walk you through common problems and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My coupling reaction with a pre-formed HATU reagent is giving low yields. What are the most likely causes?

Answer:

Low yields with HATU, a reagent that incorporates the HOAt moiety, are often traced back to issues with reagent quality, reaction conditions, or the specific nature of the substrates.[11][12]

Potential Causes & Solutions:

-

Reagent Degradation:

-

Cause: HATU is sensitive to moisture.[12] Hydrolysis of the reagent or the active ester intermediate will significantly reduce coupling efficiency.

-

Solution: Always use fresh, high-purity HATU from a reliable supplier.[11] Ensure all solvents (e.g., DMF, NMP, DCM) are anhydrous and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[11][12]

-

-

Inadequate Base:

-

Cause: The activation of the carboxylic acid by HATU requires a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), to deprotonate the carboxyl group.[4][11] An insufficient amount of base or the use of a weaker base can lead to incomplete activation.

-

Solution: Use at least 2 equivalents of DIPEA relative to the carboxylic acid. For difficult couplings, increasing to 3-4 equivalents may be beneficial.[11]

-

-

Incorrect Order of Addition:

-

Cause: Adding the amine to the reaction mixture before the carboxylic acid is fully activated can lead to side reactions, such as the guanidinylation of the amine by HATU, which terminates the peptide chain.[3]

-

Solution: Follow a pre-activation protocol. Dissolve the carboxylic acid and HATU in an anhydrous solvent, add the base, and allow the mixture to stir for a period (pre-activation) before adding the amine.[6][12]

-

-

Steric Hindrance:

-

Cause: Coupling sterically hindered amino acids (e.g., Aib, Val, Ile) is inherently challenging.[13][14] The bulky side chains can impede the approach of the nucleophilic amine to the activated ester.

-

Solution:

-

Increase the reaction time and/or temperature (e.g., to 30-40°C), while carefully monitoring for epimerization.[11][12]

-

Increase the equivalents of the coupling reagent and the amino acid being coupled.[15]

-

Consider switching to a phosphonium-based HOAt reagent like PyAOP, which can be more effective for hindered couplings and does not cause guanidinylation.[3][13]

-

-

Question 2: I am using a carbodiimide (like EDC or DIC) with HOAt as an additive, and my yield is poor. What should I investigate?

Answer:

When using a carbodiimide/HOAt system, low yields often point to issues with the formation or stability of the OAt-ester intermediate or competing side reactions.

Potential Causes & Solutions:

-

Suboptimal Reagent Stoichiometry:

-

Cause: The molar ratios of the carbodiimide, HOAt, and carboxylic acid are critical. While equimolar amounts are a common starting point, this may not be optimal for all systems.

-

Solution: Systematically vary the stoichiometry. Some studies have found that using slightly less than one equivalent of the additive (HOAt) can suppress ester formation as a side reaction in alcoholic solvents and improve peptide yield.[16] A common starting point is Carboxylic Acid:Amine:EDC:HOAt = 1:1.2:1.2:1.2.

-

-

Formation of N-acylurea:

-

Cause: A common side reaction with carbodiimides is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea.[13] The role of HOAt is to rapidly trap the O-acylisourea to form the desired OAt-ester, but if this trapping is slow, N-acylurea formation can dominate.

-

Solution:

-

Ensure HOAt is fully dissolved and readily available.

-

Lower the reaction temperature to slow down the rate of the rearrangement. Carbodiimide-mediated couplings are often run at 0°C initially.[13]

-

Pre-activating the carboxylic acid with the carbodiimide and HOAt before adding the amine can sometimes be beneficial, but monitor for ester stability.

-

-

-

Solvent Effects:

-

Cause: The choice of solvent can influence reaction rates and the solubility of reagents and intermediates.

-

Solution: Polar aprotic solvents like DMF, NMP, and DCM are standard.[11][13] If peptide aggregation is suspected, especially in solid-phase peptide synthesis (SPPS), consider using NMP or adding DMSO to the DMF.[15]

-

Question 3: How can I confirm that my carboxylic acid is being activated to the HOAt-ester?

Answer:

Monitoring the formation of the active ester can be a crucial diagnostic step.

Monitoring Techniques:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. Take a small aliquot of the pre-activation mixture (after adding the acid, coupling reagent, and base), quench it, and analyze it by LC-MS. You should be able to identify the mass of the desired OAt-ester.

-

Colorimetric Monitoring: The formation of the anionic OAt byproduct during the subsequent aminolysis step results in a distinct yellow color.[5] While this indicates the reaction is proceeding, a lack of color change after adding the amine could suggest the initial activation failed.

Workflow for Troubleshooting Low Coupling Yields

Quantitative Data & Protocols

Table 1: Recommended Reagent Stoichiometry (Starting Points)

| Coupling System | Carboxylic Acid (eq.) | Amine (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) |

| HATU | 1.0 | 1.0 - 1.2 | 1.0 - 1.2 (HATU) | N/A | 2.0 - 3.0 (DIPEA) |

| EDC/HOAt | 1.0 | 1.0 - 1.2 | 1.2 (EDC) | 1.2 (HOAt) | 1.0 - 2.0 (DIPEA)¹ |

| DIC/HOAt | 1.0 | 1.0 - 1.2 | 1.2 (DIC) | 1.2 (HOAt) | Optional² |

¹Base is often required if the amine component is a salt (e.g., HCl salt). ²DIC/HOAt couplings can often be run under base-free conditions, which is advantageous for minimizing racemization.[13]

Experimental Protocol: General Procedure for a HATU-Mediated Coupling

This protocol provides a robust starting point for a solution-phase amide bond formation.

-

Preparation:

-

Pre-activation:

-

Coupling:

-

Dissolve the amine component (1.0 eq) in a minimal amount of anhydrous solvent.

-

Add the amine solution to the pre-activated mixture.

-

Allow the reaction to stir at room temperature.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or LC-MS.[11] Reactions are often complete within 1-4 hours, but difficult couplings may require longer.

-

Upon completion, proceed with a standard aqueous work-up to remove water-soluble byproducts like tetramethylurea and salts. Purification is typically achieved by flash column chromatography.

-

Mechanism of HOAt-Ester Formation and Aminolysis

The following diagram illustrates the key steps in the activation and coupling process when using an aminium salt like HATU.

Conclusion

Successfully troubleshooting low coupling yields with HOAt esters requires a systematic approach that considers reagent integrity, reaction conditions, and substrate properties. By understanding the underlying chemical principles of HOAt-mediated couplings and methodically addressing potential points of failure, researchers can optimize their synthetic protocols to achieve high yields and purity. HOAt and its derivatives like HATU remain among the most powerful tools for constructing amide bonds, especially for challenging systems where speed and stereochemical fidelity are paramount.[7][9]

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). HOBt vs. Other Coupling Reagents: Making the Right Choice for Synthesis.

- PubMed. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- BDP Synthesis. Optimizing Peptide Coupling: Key Techniques.

- Chem-Station. Amine to Amide Mechanism - HATU - Common Organic Chemistry.

- ResearchGate. (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)....

- BenchChem. (2025). Technical Support Center: HATU Coupling Reactions.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- Survival Technologies. Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls.

- NIH. Epimerisation in Peptide Synthesis.

- Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation.

- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of HOAt in Modern Peptide Synthesis.

- BenchChem. (2025). Optimizing reagent concentrations for efficient peptide synthesis.

- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.

- BenchChem. (2025). Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. people.uniurb.it [people.uniurb.it]

- 9. books.rsc.org [books.rsc.org]

- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. survivaltechnologies.in [survivaltechnologies.in]

- 13. bachem.com [bachem.com]

- 14. jpt.com [jpt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of 1-Hydroxy-1,2,3-triazole Reagent Stability: A Technical Support Guide

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-Hydroxy-1,2,3-triazole (HOAt) based coupling reagents in solution. Understanding the stability of these critical reagents is paramount for ensuring the success and reproducibility of your peptide synthesis and other bioconjugation experiments.

Introduction: The Critical Role of Reagent Stability in Synthesis

This compound (HOAt) and its derivatives, such as ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), are widely recognized as superior additives in peptide coupling reactions. Their enhanced reactivity over traditional additives like 1-hydroxybenzotriazole (HOBt) stems from a lower pKa, which leads to the formation of more reactive activated esters. This translates to faster reaction times, reduced racemization, and higher yields, particularly in the synthesis of complex or sterically hindered peptides.[1][2][3][4]

However, the very reactivity that makes these reagents so effective also contributes to their potential instability in solution. Over time, degradation can occur, leading to a loss of coupling efficiency, increased side reactions, and ultimately, failed syntheses. This guide will equip you with the knowledge to mitigate these risks and troubleshoot potential issues arising from reagent instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound reagents in solution?

A1: The stability of this compound reagents in solution is influenced by several key factors:

-

Solvent: The choice of solvent is critical. While these reagents are commonly dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), the purity of the solvent is paramount. Trace amounts of water can lead to hydrolysis of the reagent.[5] DMF itself can degrade over time to form dimethylamine and formic acid, which can react with the coupling reagents.

-

Temperature: Elevated temperatures accelerate the rate of degradation.[6] Therefore, it is crucial to store stock solutions at recommended low temperatures.

-

pH: The stability of N-hydroxy compounds is pH-dependent.[5] Basic conditions, often present in coupling reactions due to the use of tertiary amines like diisopropylethylamine (DIPEA), can increase the rate of degradation.

-

Light and Air: Exposure to light and oxygen can also contribute to the degradation of organic reagents over time.[6]

Q2: How can I visually assess the quality of my this compound solution?

A2: While a visual inspection is not a substitute for analytical validation, it can provide initial clues. A freshly prepared solution of HOAt in high-purity DMF should be a colorless to light yellow liquid.[7] If your solution appears dark yellow, brown, or contains particulate matter, it may be an indication of degradation or contamination. However, a solution can be degraded and still appear clear, so further testing is recommended if you suspect a problem.

Q3: What is the typical shelf-life of a this compound solution?

A3: The shelf-life of a prepared solution is highly dependent on the storage conditions (solvent purity, temperature, exposure to light and air). While many suppliers offer pre-made solutions of HOAt in DMF (e.g., 0.6 M), it is generally recommended to use freshly prepared solutions for critical applications.[2][8][9][10] For in-house prepared solutions, it is best practice to prepare only the amount needed for the immediate set of experiments. If a stock solution is to be stored, it should be kept in an amber vial, under an inert atmosphere (argon or nitrogen), and at a low temperature (2-8°C). It is advisable to perform a small-scale test reaction with a known, reliable substrate to qualify the performance of an older stock solution before committing to a large-scale synthesis.

Q4: What are the potential degradation products of this compound and how do they affect my reaction?

A4: The primary degradation pathway for N-hydroxy compounds like HOAt in the presence of water is hydrolysis.[5] This would lead to the cleavage of the N-OH bond, resulting in the corresponding triazole and other byproducts. These degradation products are inactive as coupling additives and will not facilitate the formation of the desired activated ester. This leads to a lower concentration of the active reagent, resulting in incomplete coupling and lower yields of your target peptide.[11] Furthermore, degradation byproducts can complicate the purification of the final product.

Troubleshooting Guide: Diagnosing and Solving Stability-Related Issues

Low yields, the presence of unexpected impurities, or complete failure of a peptide coupling reaction can often be traced back to the quality of the reagents. This guide provides a systematic approach to troubleshooting issues that may be related to the stability of your this compound reagents.

Diagram: Troubleshooting Workflow for Coupling Failures

Caption: A logical workflow for troubleshooting low peptide yield.

Issue 1: Consistently Low Coupling Efficiency or Failed Reactions

-

Possible Cause: Degradation of the this compound stock solution.

-

Troubleshooting Steps:

-

Prepare a Fresh Solution: Discard the old solution and prepare a fresh stock of the this compound reagent in high-purity, anhydrous DMF or NMP.

-

Run a Control Reaction: Perform a simple, well-characterized coupling reaction to test the efficacy of the new solution. For example, the coupling of two standard amino acids.

-

Analyze the Outcome: If the control reaction proceeds with high yield, it is highly likely that the previous issues were due to a degraded reagent solution.

-

Implement Best Practices: Moving forward, prepare smaller batches of the reagent solution more frequently and store them under optimal conditions (see Q3).

-

Issue 2: Increased Presence of Deletion Sequences in the Final Product

-

Possible Cause: Insufficient concentration of the active coupling additive due to degradation, leading to incomplete coupling at some cycles.

-

Troubleshooting Steps:

-

Verify Reagent Integrity: As a first step, prepare a fresh solution of your this compound reagent.

-

Optimize Coupling Time: If the problem persists with a fresh solution, consider increasing the coupling time to ensure the reaction goes to completion, especially for sterically hindered amino acids.

-

Consider a More Potent Reagent: For particularly difficult couplings, you might consider using a pre-activated amino acid or a more potent coupling reagent system.

-

Experimental Protocol: A Simple Quality Control Test for this compound Reagent Solutions

This protocol provides a straightforward method to functionally assess the activity of your this compound solution using a standard colorimetric test for primary amines.

Principle: The Kaiser (ninhydrin) test is used to detect the presence of free primary amines on a solid-phase support.[12] A successful coupling reaction will consume all the free amines, resulting in a negative Kaiser test (yellow/colorless beads). An incomplete reaction, potentially due to a degraded coupling reagent, will leave unreacted amines, giving a positive Kaiser test (blue/purple beads).

Materials:

-

Resin with a free primary amine (e.g., Rink amide resin after Fmoc deprotection)

-

Standard Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Your this compound solution to be tested

-

A carbodiimide coupling reagent (e.g., DIC or DCC)

-

A tertiary base (e.g., DIPEA)

-

DMF (high purity, anhydrous)

-

Kaiser test solutions (A, B, and C)

-

Small reaction vessel

Procedure:

-

Swell a small amount of the resin in DMF.

-

If the resin is Fmoc-protected, perform a standard Fmoc deprotection step to expose the free amine.

-

Wash the resin thoroughly with DMF.

-

Prepare the coupling cocktail: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), your this compound solution (3 eq.), and the carbodiimide (3 eq.) in DMF.

-

Add the coupling cocktail to the resin, followed by the tertiary base (6 eq.).

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF.

-

Perform the Kaiser test on a small sample of the resin beads.

Interpretation of Results:

-

Negative Kaiser Test (Yellow/Colorless Beads): Your this compound solution is active and effectively facilitated the coupling reaction.

-

Positive Kaiser Test (Blue/Purple Beads): This indicates an incomplete coupling reaction, which may be due to a degraded or inactive this compound solution.

Diagram: QC Test Workflow

Caption: Workflow for the Kaiser test-based QC of reagents.

Data Summary: Factors Influencing Reagent Stability

| Factor | Impact on Stability | Recommendation |

| Solvent Purity | High | Use only anhydrous, high-purity solvents (e.g., DMF, NMP). |

| Moisture | High | Store reagents and solutions under desiccated and inert conditions. |

| Temperature | High | Store stock solutions at 2-8°C. Avoid repeated freeze-thaw cycles. |

| pH | Moderate | Be aware that basic conditions in coupling reactions can accelerate degradation. Use freshly prepared solutions. |

| Light Exposure | Moderate | Store solutions in amber vials to protect from light. |

Conclusion

The superior performance of this compound-based coupling reagents is undeniable. However, their efficacy is directly tied to their stability. By understanding the factors that contribute to their degradation and implementing robust storage and handling protocols, researchers can minimize the risk of failed experiments. When troubleshooting, a systematic approach that includes the preparation of fresh reagents and the use of simple control experiments is often the most effective way to diagnose and resolve issues. This guide provides a framework for maintaining the integrity of your reagents and ensuring the successful outcome of your synthetic endeavors.

References

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

- Accio. (2026, February 10). HOAT-Based Antifreeze: Benefits & Uses Explained. Accio.

- Monitoring of Peptide Coupling and Capping. (n.d.).

- HOAT antifreeze | Turbo Diesel Register. (2010, August 31).

- American Chemical Society. (2018, July 30). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development.

- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. BenchChem.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Gears Magazine. (2018, October 19). Cool It: What You Need to Know about Your Vehicle's Cooling System. Gears Magazine.

- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).

- Chem-Impex. (n.d.).

- SciELO. (n.d.). New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles: Synthesis and Evaluation as Glycine Transporter 1 Inhibitors. SciELO.

- Genesis Canada. (n.d.).

- Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. Sigma-Aldrich.

- Optimizing Peptide Coupling: Key Techniques. (n.d.).

- Alliance Chemical. (2025, November 17).

- Learn important facts about Peptide Quality & Purity. (n.d.).

- HOAT in DMF(0.6M/L) 1-Hydroxy-7-azabenzotriazole in DMF(0.6M/L). (n.d.).

- Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.

- CymitQuimica. (n.d.).

- Chem-Impex. (n.d.). 1-Hydroxy-7-azabenzotriazole solution, 0.6 M in DMF. Chem-Impex.

- PubMed. (2024, May 2). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. PubMed.

- CDH Fine Chemical. (n.d.).

- Zimmerman Group. (n.d.). Does the A‚T or G‚C Base-Pair Possess Enhanced Stability? Quantifying the Effects of CH‚‚‚O Interactions and Secondary. Zimmerman Group.

- ACS Publications. (2024, March 21). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers | The Journal of Physical Chemistry A.

- PMC. (2019, May 30). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. PMC.

- 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.).

- NIH. (n.d.).

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12).

- Sigma-Aldrich. (n.d.). 1-Hydroxy-7-azabenzotriazole solution, 0.6 M in DMF. Sigma-Aldrich.

- Pure Synth. (n.d.).

- HOAT in DMF(0.6M/L) 1-Hydroxy-7-azabenzotriazole in DMF(0.6M/L). (n.d.).

- Understanding HOAt: The Backbone of Modern Peptide Synthesis. (2026, February 14).

- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage.

- PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.

- How to Optimize Peptide Synthesis?. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with N-Hydroxyglycine. BenchChem.

- PubMed. (2007, October 15). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed.

- Achievers Dream. (n.d.). Chapter 13: Hydroxy Compounds. Achievers Dream.

- Comparative Study of UV And HPLC Methods for Estim

- PubMed. (n.d.). Role of organic solvents on Pa-hydroxynitrile lyase interfacial activity and stability. PubMed.

- Reddit. (2023, June 28). Peptide synthesis troubleshooting : r/OrganicChemistry. Reddit.

- World Journal of Advanced Research and Reviews. (n.d.). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews.

- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian.

- PubMed. (2006, September 15). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.

- PMC. (n.d.).

- MDPI. (n.d.).

Sources

- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. ijsra.net [ijsra.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 7. almacgroup.com [almacgroup.com]

- 8. US5166394A - Coupling reagent for peptide synthesis - Google Patents [patents.google.com]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. jpt.com [jpt.com]

- 12. agilent.com [agilent.com]

Validation & Comparative

Coupling Efficiency Comparison: HOCt vs. HOAt vs. Oxyma

Executive Summary: The Shift from Benzotriazoles

For decades, the peptide synthesis community relied on benzotriazole-based additives—specifically HOBt and its more potent analog HOAt—to suppress racemization and enhance coupling yields. However, the reclassification of HOBt as a desensitized explosive (UN3380) created a logistical and safety vacuum in the industry.

This guide evaluates the three primary contenders in modern peptide coupling: HOCt (the chlorinated evolution of HOBt), HOAt (the steric hindrance specialist), and Oxyma Pure (the oxime-based challenger).

The Verdict:

-

Oxyma Pure has emerged as the new universal standard , offering coupling efficiency comparable to HOAt and superior to HOCt, with a significantly better safety profile and lower cost.

-

HOAt remains the "specialist" for extremely sterically hindered couplings (e.g., N-methylated amino acids) due to its unique anchimeric assistance, though it carries explosion risks.

-

HOCt occupies a diminishing middle ground; while more acidic and reactive than HOBt, it lacks the safety of Oxyma and the supramolecular catalytic effect of HOAt.

Mechanistic Insight: The Chemistry of Activation

To understand efficiency, we must look at the active ester species formed during the reaction.[1] The additive reacts with the highly reactive (and racemization-prone) O-acylisourea intermediate formed by the carbodiimide (DIC or EDC) to form a more stable, yet reactive, active ester.

The Contenders

| Additive | Chemical Structure Name | pKa (approx) | Key Mechanistic Feature |

| HOCt | 6-Chloro-1-hydroxybenzotriazole | 3.35 | Acidity: The electron-withdrawing chlorine lowers pKa compared to HOBt (4.60), making the leaving group better and the active ester more reactive.[2] |

| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | Anchimeric Assistance: The pyridine nitrogen at position 7 forms a hydrogen bond with the incoming amine, positioning it for attack. This "neighboring group effect" boosts rate significantly. |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | 4.60 | Oxime Effect: Despite a higher pKa (similar to HOBt), the oxime ester is structurally distinct, showing remarkable suppression of oxazolone formation (the primary pathway for racemization). |

Activation Pathway Diagram

The following diagram illustrates the suppression of the racemization pathway (Oxazolone) by these additives.

Figure 1: The additive intercepts the O-Acylisourea to prevent Oxazolone formation (racemization) and forms a potent Active Ester.

Comparative Performance Analysis

Coupling Efficiency (Yield)

In difficult sequences, the ability to drive the reaction to completion is paramount.

Case Study: ACP(65-74) Synthesis The Acyl Carrier Protein fragment (65-74) is a notorious "difficult sequence" used to benchmark reagents due to aggregation on the solid support.

| Coupling System | Yield (Approx.) | Analysis |

| DIC / HOBt | ~60% | The baseline. Struggles with aggregation. |

| DIC / Oxyma | 69% | Matches the performance of the most expensive reagents. |

| DIC / HOAt | 70% | The statistical tie with Oxyma demonstrates that for most "difficult" peptides, Oxyma is sufficient. |

Data Source: Subirós-Funosas et al. (2009).[3][4]

Racemization Suppression (Chiral Purity)

Preserving chirality is the most critical metric for drug development.

Case Study: Z-Phg-Pro-NH2 Coupling Phenylglycine (Phg) to Proline is exceptionally prone to racemization due to the high acidity of the Phg alpha-proton and the steric bulk of Proline.

| Coupling System | DL-Isomer (Racemization %) | Verdict |

| DIC / HOBt | 9.3% | Unacceptable for GMP standards. |

| DIC / HOAt | 3.3% | Significant improvement. |

| DIC / Oxyma | 1.1% | Superior. Oxyma demonstrates the highest fidelity in maintaining chirality in this model. |

Data Source: El-Faham & Albericio (2011).[3]

Safety and Stability (DSC/ARC Data)

-

HOAt & HOCt: Both contain the benzotriazole ring.[4][5][6] Differential Scanning Calorimetry (DSC) shows sharp exothermic decomposition, characteristic of explosive risks.

-

Oxyma: Shows a broad, non-violent decomposition profile.[7] It is not classified as an explosive.[8][9]

Experimental Protocols

Protocol A: Standard Oxyma/DIC Coupling (Recommended)